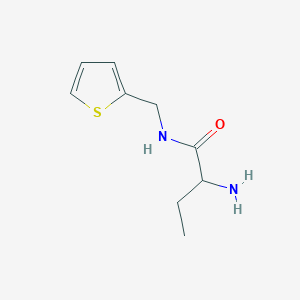
Histamine, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1H-imidazol-4-yl)ethan-1-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the 5-position of the imidazole ring and an ethylamine group at the 4-position. Imidazole derivatives are known for their wide range of biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Ethylamine Group: The ethylamine group can be introduced via nucleophilic substitution reactions. For example, the reaction of the chlorinated imidazole with ethylamine under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of 2-(5-chloro-1H-imidazol-4-yl)ethan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, to form imidazole derivatives with various functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the ethylamine group, potentially leading to the formation of secondary amines or other reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
2-(5-Chloro-1H-imidazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-imidazol-4-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The chlorine atom and the ethylamine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-1H-imidazol-4-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
2-(5-Methyl-1H-imidazol-4-yl)ethan-1-amine: Similar structure but with a methyl group instead of chlorine.
2-(5-Nitro-1H-imidazol-4-yl)ethan-1-amine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 5-position of the imidazole ring in 2-(5-chloro-1H-imidazol-4-yl)ethan-1-amine imparts unique chemical and biological properties. Chlorine is an electron-withdrawing group, which can influence the reactivity and stability of the compound. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C5H8ClN3 |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
2-(4-chloro-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8ClN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |
InChI Key |
RMRXSWXCXDHSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13270904.png)
![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B13270912.png)

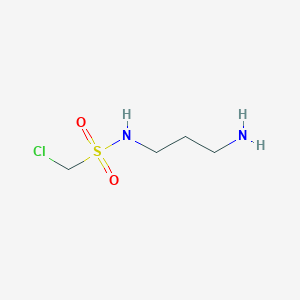
![1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270924.png)
amine](/img/structure/B13270932.png)
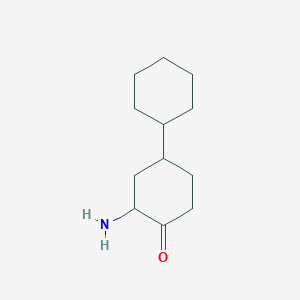

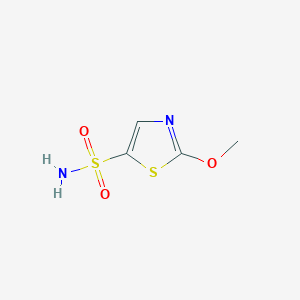
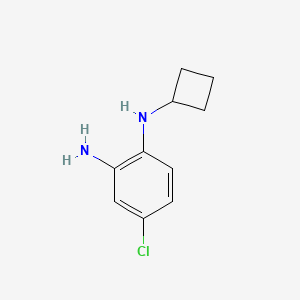
amine](/img/structure/B13270964.png)
![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)

